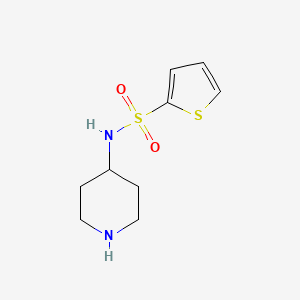

N-(piperidin-4-yl)thiophene-2-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O2S2 |

|---|---|

Molecular Weight |

246.4 g/mol |

IUPAC Name |

N-piperidin-4-ylthiophene-2-sulfonamide |

InChI |

InChI=1S/C9H14N2O2S2/c12-15(13,9-2-1-7-14-9)11-8-3-5-10-6-4-8/h1-2,7-8,10-11H,3-6H2 |

InChI Key |

CPFRSJRBWYRHNW-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)C2=CC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to the N-(piperidin-4-yl)thiophene-2-sulfonamide Core Structure

The creation of the target compound is typically achieved through a well-defined, multi-step process that ensures high purity and yield. This pathway strategically uses protecting groups to manage the reactivity of the piperidine (B6355638) nitrogen.

A common and logical synthetic route to this compound involves a two-step sequence starting from commercially available precursors. The strategy hinges on forming the stable sulfonamide bond first, followed by the deprotection of the piperidine nitrogen to yield the final compound.

The most prevalent approach is outlined below:

Sulfonamide Bond Formation : A protected 4-aminopiperidine (B84694) derivative, typically tert-butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine), is reacted with thiophene-2-sulfonyl chloride. This reaction is usually conducted in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), in an inert solvent like dichloromethane (B109758) or acetonitrile. The Boc (tert-butyloxycarbonyl) protecting group prevents the secondary amine of the piperidine ring from reacting, ensuring that the sulfonamide bond forms exclusively at the primary amino group at the C4 position.

Deprotection : The resulting intermediate, tert-butyl 4-(thiophene-2-sulfonamido)piperidine-1-carboxylate, is then subjected to acidic conditions to remove the Boc group. Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent like dioxane or ethanol, cleaves the carbamate (B1207046) to liberate the secondary amine of the piperidine ring, yielding the final product, often as a hydrochloride salt. lab-chemicals.combiosynth.combldpharm.com

A summary of this common synthetic pathway is presented in the table below.

| Step | Reactants | Reagents & Conditions | Product |

| 1 | Thiophene-2-sulfonyl chloride, tert-butyl 4-aminopiperidine-1-carboxylate | Triethylamine, Dichloromethane, 0°C to room temp. | tert-Butyl 4-(thiophene-2-sulfonamido)piperidine-1-carboxylate |

| 2 | tert-Butyl 4-(thiophene-2-sulfonamido)piperidine-1-carboxylate | Trifluoroacetic Acid (TFA), Dichloromethane, room temp. OR HCl in Dioxane | This compound |

Key Bond-Forming Reactions and Catalysis

The synthesis of this compound is defined by several critical bond-forming reactions. These include the creation of the sulfonamide linkage and the construction or functionalization of the heterocyclic rings.

The cornerstone of the synthesis is the formation of the sulfonamide (S-N) bond. The most traditional and widely used method involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov In this case, the electrophilic sulfur atom of thiophene-2-sulfonyl chloride is attacked by the nucleophilic primary amino group of the 4-aminopiperidine derivative. vaia.com A base is required to neutralize the hydrochloric acid generated during the reaction. cbijournal.com

While the standard amine-sulfonyl chloride coupling is robust, modern catalysis offers alternative, milder, and more efficient methods. These include:

Metal-Catalyzed Sulfonylation : Palladium and copper catalysts can be used to couple aryl halides or boronic acids with a sulfur dioxide source and an amine, providing a three-component route to sulfonamides. organic-chemistry.org

Photoredox Catalysis : Recent advancements have employed synergetic photoredox and copper catalysis to construct sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source under mild, room-temperature conditions. acs.org

Calcium Catalysis : Calcium triflimide [Ca(NTf2)2] has been shown to catalyze the reaction between sulfonyl fluorides and amines or silylated amines, offering a Lewis acid-mediated approach to S-N bond formation. organic-chemistry.org

| Method | Key Reagents | Catalyst/Conditions | Description |

| Classical Method | Sulfonyl Chloride, Amine | Pyridine or Triethylamine | Standard, high-yielding reaction forming an S-N bond and HCl. vaia.comcbijournal.com |

| In Situ Sulfonyl Chloride | Thiol, Amine | N-Chlorosuccinimide (NCS) | Thiols are oxidized in situ to sulfonyl chlorides, which then react with amines. organic-chemistry.org |

| Catalytic Coupling | Aryl Boronic Acid, Amine, SO₂ Source | Copper or Palladium Catalyst | A three-component coupling that builds the sulfonamide from basic building blocks. organic-chemistry.org |

| Photoredox Catalysis | Aryl Radical Precursor, Amine, SO₂ Source | Photoredox/Copper Co-catalysis | A modern, single-step method performed under mild, ambient conditions. acs.org |

The piperidine ring is a ubiquitous scaffold in medicinal chemistry. ijnrd.org For the synthesis of the title compound, the piperidine moiety is typically introduced as a pre-formed, functionalized building block like N-Boc-4-aminopiperidine. The synthesis of such precursors relies on fundamental heterocyclic chemistry.

Key synthetic strategies for the piperidine ring include:

Hydrogenation of Pyridines : The reduction of substituted pyridines is a common method for producing saturated piperidine rings. This can be achieved using various transition metal catalysts (e.g., Palladium, Rhodium, Ruthenium) under hydrogen pressure. nih.gov

Cyclization Reactions : Acyclic precursors can be used to construct the piperidine ring. The Petrenko-Kritschenko piperidone synthesis, for instance, condenses an aldehyde, an amine, and a β-ketoester. Another classical method is the Dieckmann cyclization of an aminodicarboxylate ester to form a piperidone, which can then be further functionalized. researchgate.net The synthesis of various piperidin-4-one derivatives has been achieved using green solvents like deep eutectic solvents. asianpubs.orgresearchgate.net

The key thiophene-containing reagent, thiophene-2-sulfonyl chloride, is itself a product of thiophene (B33073) functionalization. It is typically prepared via the chlorosulfonation of thiophene using chlorosulfonic acid. This electrophilic substitution reaction installs the -SO₂Cl group at the C2 position of the thiophene ring, activating it for the subsequent nucleophilic attack by the amine. The thiophene ring is generally stable under the conditions required for sulfonamide formation and subsequent derivatization. acs.org

Strategies for Derivatization and Scaffold Modification

The this compound scaffold serves as a valuable starting point for the creation of compound libraries for chemical and biological screening. nih.gov The primary site for modification is the secondary amine of the piperidine ring, which is a versatile nucleophile.

Common derivatization strategies include:

N-Alkylation : The piperidine nitrogen can be alkylated using various alkyl halides (e.g., methyl iodide) in the presence of a base like potassium carbonate. evitachem.com Reductive amination with aldehydes or ketones is another effective method for introducing alkyl groups.

N-Acylation and N-Sulfonylation : The nucleophilic piperidine nitrogen readily reacts with acyl chlorides, acid anhydrides, or other sulfonyl chlorides to form the corresponding amides and bis-sulfonamides, respectively.

Amide Coupling : The piperidine nitrogen can be coupled with carboxylic acids using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to generate a diverse range of amide derivatives. nih.govmdpi.com

These derivatization reactions allow for the systematic modification of the compound's physicochemical properties. A study by Rehman et al. involved synthesizing a series of sulfonamides and then further reacting them with ethyl iodide to produce N-ethyl substituted derivatives. researchgate.net

| Derivatization Reaction | Reagents | Functional Group Introduced |

| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Alkyl Group |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Substituted Alkyl Group |

| N-Acylation | Acyl Chloride or Acid Anhydride, Base | Acyl (Amide) Group |

| Amide Coupling | Carboxylic Acid, Coupling Agents (e.g., EDCI, HOBt) | Acyl (Amide) Group |

| N-Sulfonylation | Sulfonyl Chloride, Base | Sulfonyl Group |

Modifications on the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a common site for derivatization, primarily through N-alkylation or N-acylation reactions.

N-Alkylation: The introduction of alkyl groups on the piperidine nitrogen can significantly influence the molecule's properties. For instance, N-methylation of this compound can be achieved using reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. evitachem.com This modification can alter the compound's basicity and lipophilicity. Studies on related arylsulfonamide derivatives of (aryloxy)ethyl piperidines have shown that N-alkylation of the sulfonamide moiety can lead to selective 5-HT7 receptor ligands. nih.gov A nitrogen-centered radical approach has also been developed for the N-alkylation of sulfonamides derived from polycyclic hydrocarbon scaffolds. okstate.edursc.org

N-Acylation: Acylation of the piperidine nitrogen introduces an amide functionality. This can be accomplished by reacting the parent compound with various acyl chlorides or anhydrides. For example, reaction with chloroacetyl chloride can introduce a reactive handle for further functionalization. nih.gov In a different context, the synthesis of piperidine-derived sulfonamides involved the acylation of a piperidine derivative with various substituted benzenesulfonyl chlorides. researchgate.net

A summary of representative modifications on the piperidine nitrogen is provided in the interactive table below.

| Reagent/Condition | Modification | Reference |

| Methyl iodide/base | N-methylation | evitachem.com |

| Dimethyl sulfate/base | N-methylation | evitachem.com |

| Chloroacetyl chloride | N-chloroacetylation | nih.gov |

| Substituted benzenesulfonyl chlorides | N-sulfonylation | researchgate.net |

Substitutions and Alterations on the Piperidine Ring System

Modifications to the piperidine ring itself are crucial for exploring the structure-activity relationships of these compounds. The piperidine scaffold is a prevalent pharmacophore in many FDA-approved drugs. usm.edu

Synthetic strategies often involve the use of pre-functionalized piperidine building blocks. For example, the synthesis of piperidine derivatives can be achieved through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. nih.gov Another approach involves the palladium-catalyzed hydrogenation of pyridine derivatives. nih.gov Iron-catalyzed reductive amination of ω-amino fatty acids also provides a route to piperidine rings. nih.gov

The introduction of substituents on the piperidine ring can be achieved through various methods. Cyanohydrin synthesis has been used to introduce a carboxyl group into the piperidine molecule. researchgate.net Ring reconstruction of 3-α-haloalkylbenzo[b]thiophene 1,1-dioxides can occur through the addition of piperidine. researchgate.net

Derivatization of the Thiophene Moiety

The thiophene ring offers several positions for substitution, allowing for the introduction of a wide range of functional groups. The reactivity of the thiophene ring towards electrophilic substitution is higher than that of benzene. nih.gov

Common derivatizations include halogenation, nitration, and acylation. For instance, 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides were prepared by reacting 5-bromo-thiophene-2-sulfonamide with substituted benzyl (B1604629) mercaptans. nih.gov The synthesis of other thiophene derivatives has been achieved through methods like the Paal–Knorr synthesis, the Gewald reaction, and the Volhard–Erdmann cyclization. nih.gov

A series of substituted thiophene sulfonamides have been identified as potent inhibitors of malarial and mammalian cyclin-dependent protein kinases. nih.gov

Chemical Variations of the Sulfonamide Bridge

The sulfonamide linkage is a key structural feature, and its modification can lead to significant changes in biological activity. The synthesis of sulfonamides is often achieved by reacting a sulfonyl chloride with an amine. eurjchem.comresearchgate.net

Variations can include the replacement of the sulfonamide with other linking groups. For example, in the design of HIV-1 NNRTIs, the sulfonamide group was replaced by dimethylphosphine (B1204785) oxide, substituted phosphonate (B1237965) ester, and phosphoric acid using a bioisosterism strategy. nih.gov

Furthermore, the nitrogen atom of the sulfonamide can be alkylated. N-alkylation of arylsulfonamides of (aryloxy)ethyl piperidines has been explored as a strategy to design selective ligands. nih.gov The synthesis of N-alkyl sulfonamides has also been achieved using a nitrogen-centered radical approach. okstate.edursc.org

Advanced Synthetic Techniques Applied to Related Piperidine-Sulfonamide Scaffolds

Modern synthetic methodologies offer efficient ways to construct complex molecular architectures, including those containing the piperidine-sulfonamide scaffold.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are powerful tools for the synthesis of complex molecules in a single step, offering high atom economy and efficiency. researchgate.netresearchgate.net MCRs have been successfully employed for the synthesis of highly functionalized piperidines. researchgate.netresearchgate.netnih.gov For example, a one-pot multicomponent synthesis of densely functionalized piperidine derivatives has been developed using amines, aldehydes, and β-keto esters with sulfamic acid as a catalyst. researchgate.net Another MCR approach for synthesizing substituted piperidines involves the reaction of aldehydes, aromatic amines, and acetoacetic esters in the presence of zinc hydrogen sulfate. researchgate.net

Asymmetric Synthesis Considerations for Piperidine Derivatives

The synthesis of enantiomerically pure piperidine derivatives is of great importance, as stereochemistry often plays a critical role in biological activity. Asymmetric synthesis of substituted NH-piperidines has been achieved through an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction. rsc.org

Chiral auxiliaries can also be employed. For instance, an asymmetric synthesis of sulfinamides has been developed using (-)-quinine as a chiral auxiliary. nih.gov More recently, the enantioselective synthesis of sulfinamidines has been reported via electrophilic amination of sulfenamides using an enantiopure N-H oxaziridine. chemrxiv.org Another efficient method for preparing chiral sulfimides involves the stereospecific oxygen-selective alkylation of enantioenriched sulfinamides. nih.gov

In Vitro Biological Activity and Mechanistic Elucidation

Antimicrobial Research Applications

The core structure, combining a thiophene (B33073) ring with a sulfonamide group, is a recurring motif in the development of new antimicrobial agents. researchgate.net The versatility of this scaffold allows for numerous chemical modifications, leading to a wide array of derivatives with varied biological activities. researchgate.netevitachem.com Researchers have systematically synthesized and evaluated these compounds against a panel of clinically relevant pathogens to determine their spectrum of activity and potential for further development.

The antibacterial effects of thiophene sulfonamide derivatives have been investigated against a broad range of both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov These studies are fundamental in identifying lead compounds that could address the growing challenge of antibiotic resistance.

Derivatives of thiophene sulfonamides have demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. tandfonline.comnih.gov For instance, certain N-[4-(thiophen-2-yl)thiazol-2-yl]benzenesulfonamide derivatives have shown selective activity against various S. aureus strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 200 µg/mL for methicillin-sensitive S. aureus (MSSA) and 1 to 100 µg/mL for MRSA. tandfonline.com The introduction of bulky, lipophilic groups to the core structure has been a strategy to enhance this activity. tandfonline.com

In other studies, hybrid molecules combining a sulfonamide with a quinazolinone structure have been synthesized and tested against MRSA, with some compounds showing MIC values as low as 5 µg/mL. tandfonline.com Similarly, the coupling of sulfonamides with thienopyrimidine structures has yielded hybrids with activity against S. aureus. mdpi.comnih.gov For example, a thienopyrimidine–sulfamethoxazole hybrid demonstrated an MIC of 250 µg/mL against S. aureus. mdpi.com Another study on N-(5-aryl-1,3,4-thiadiazole-2-yl)piperazinyl quinolone derivatives found that a ciprofloxacin-containing nitroimidazole derivative had excellent activity against S. aureus and Staphylococcus epidermidis, with an MIC of 0.008 µg/mL. nih.gov

The efficacy of thiophene sulfonamides extends to Gram-negative bacteria, a group that is notoriously difficult to treat due to their complex outer membrane. nih.govnih.gov Research has shown that certain thiophene derivatives are active against colistin-resistant Acinetobacter baumannii and Escherichia coli. nih.gov For example, compounds designated as 4, 5, and 8 in one study exhibited MIC₅₀ values between 16 and 32 mg/L for colistin-resistant A. baumannii and between 8 and 32 mg/L for colistin-resistant E. coli. nih.gov

Furthermore, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been specifically evaluated against extended-spectrum-β-lactamase (ESBL) producing E. coli. nih.govresearchgate.net In this research, certain derivatives showed promising zones of inhibition, which increased with higher concentrations of the compound. nih.gov The MIC values for some of these compounds were found to be effective against these resistant strains. nih.govresearchgate.net Another study synthesized 5-Bromo-N-alkylthiophene-2-sulfonamides and found a derivative with an MIC of 0.39 μg/mL against New Delhi metallo-β-lactamase (NDM) producing Klebsiella pneumoniae. nih.gov

A critical aspect of antimicrobial research is to determine whether new compounds are effective against existing resistant strains and to evaluate the potential for cross-resistance with current antibiotics. tandfonline.comacs.org Studies on thiophene sulfonamide derivatives have shown that some of these compounds can overcome resistance mechanisms. For example, certain derivatives were found to be active against cotrimoxazole-resistant clinical isolates of Staphylococcus epidermidis and Staphylococcus hominis, indicating a lack of cross-resistance with this common antibiotic combination. tandfonline.comtandfonline.com

Research into N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues demonstrated activity against ESBL-producing E. coli that are resistant to cephalosporins and beta-lactam inhibitors. nih.govresearchgate.net Similarly, the investigation of 5-bromo-N-alkylthiophene-2-sulfonamides showed high potency against NDM-producing Klebsiella pneumoniae, a highly resistant "superbug". nih.gov These findings are significant as they suggest that the thiophene sulfonamide scaffold can be modified to circumvent key bacterial resistance mechanisms, such as the production of β-lactamase enzymes. nih.gov

In addition to their antibacterial properties, some thiophene sulfonamide derivatives have been explored for their potential as antifungal agents. nih.govacs.org The need for new antifungal drugs is pressing, given the rise in invasive fungal infections, particularly in immunocompromised patients. biorxiv.org

Studies have shown that certain sulfonamide-1,2,4-thiadiazole derivatives exhibit significant antifungal activity against a range of micromycetes, with one derivative containing a methylpiperazine group showing the best results. nih.gov Another study focused on 2-(substituted-amino)-4,5-dialkyl-thiophene-3-carbonitrile derivatives and found them to have fungicidal activity against clinical isolates of Candida and Cryptococcus. researchgate.net A preliminary structure-activity relationship (SAR) analysis in this study suggested that a cycloalkyl ring attached to the thiophene moiety is important for antifungal activity. researchgate.net Furthermore, some thienopyrimidine-sulfonamide hybrids have demonstrated promising antifungal activity against Candida albicans and Candida parapsilosis, with MIC values as low as 31.25 µg/mL. mdpi.com

Understanding how a compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. For sulfonamides in general, the classical mechanism of action is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. evitachem.comnih.govnih.gov This disruption of the folate pathway ultimately inhibits DNA synthesis and leads to a bacteriostatic effect. nih.govnih.gov

However, research on novel thiophene sulfonamide derivatives suggests more diverse mechanisms of action. tandfonline.comnih.govnih.gov Some studies indicate that these compounds can be bactericidal, not just bacteriostatic. tandfonline.comnih.gov For instance, time-kill curve assays have demonstrated the bactericidal effects of certain thiophene derivatives against colistin-resistant A. baumannii and E. coli. nih.gov Mechanistic investigations have revealed that these compounds can increase the permeability of the bacterial membrane and reduce the adherence of bacteria to host cells. nih.govmdpi.com Molecular docking studies have further suggested that these derivatives may bind to and inhibit outer membrane proteins (OMPs) in Gram-negative bacteria, which are crucial for bacterial survival. nih.gov In some cases, inhibition of DNA gyrase has also been identified as a potential mechanism of action. nih.gov This multifaceted activity, potentially targeting multiple cellular processes, could be advantageous in overcoming drug resistance. tandfonline.comnih.gov

Mechanistic Studies of Antimicrobial Action

Inhibition of Essential Bacterial Enzymes (e.g., Dihydropteroate Synthase, DNA Gyrase, DHFR)

The sulfonamide group, a key feature of N-(piperidin-4-yl)thiophene-2-sulfonamide, is well-known for its antibacterial properties, which primarily stem from its ability to interfere with folic acid synthesis in bacteria. nih.govfrontiersin.org This pathway is critical for bacterial survival as it produces precursors necessary for DNA and RNA synthesis.

Dihydropteroate Synthase (DHPS): Sulfonamides act as competitive inhibitors of DHPS, an enzyme that catalyzes a crucial step in the folate pathway. nih.govnih.gov By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds bind to the enzyme's active site, thereby blocking the production of dihydropteroate, a precursor to folic acid. frontiersin.orgnih.gov This inhibition halts the metabolic pathway and leads to a bacteriostatic effect, preventing the bacteria from growing and multiplying. nih.gov

DNA Gyrase: While the primary target of sulfonamides is DHPS, related structures have been shown to inhibit other essential bacterial enzymes. For instance, studies on isoquinoline (B145761) sulfonamides have identified them as allosteric inhibitors of DNA gyrase. mdpi.com DNA gyrase is a topoisomerase responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and repair. mdpi.com Inhibitors bind to a novel site on the enzyme, distinct from that of other known gyrase inhibitors like fluoroquinolones, and allosterically prevent the enzyme from cleaving DNA. mdpi.com

Dihydrofolate Reductase (DHFR): In the same folic acid synthesis pathway, another critical enzyme is dihydrofolate reductase (DHFR). frontiersin.org Some sulfonamide-containing compounds have been designed as dual inhibitors, targeting both DHPS and DHFR. nih.govlab-chemicals.com DHFR is responsible for converting dihydrofolate to tetrahydrofolate, the biologically active form of folic acid. frontiersin.org By inhibiting this enzyme, the compounds deliver a two-pronged attack on the folate pathway, enhancing their antimicrobial efficacy. nih.govlab-chemicals.com

Anti-Biofilm Activity and Associated Mechanisms

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which confers increased resistance to antibiotics. Compounds containing thiophene, sulfonamide, and piperidine (B6355638) moieties have been investigated for their ability to disrupt these resilient structures through various mechanisms.

One key mechanism is the disruption of bacterial membrane integrity. nih.gov Some thiophene derivatives have been shown to increase the permeability of the bacterial membrane, a mechanism that can lead to cell death and the breakdown of the biofilm structure. mdpi.comjournalgrid.com Similarly, certain sulfonamide derivatives are known to effectively kill pathogens by damaging the cell membrane. nih.gov

Another significant anti-biofilm strategy is the interference with bacterial adhesion. The ability of bacteria to attach to surfaces is the first step in biofilm formation. Thiophene derivatives have been found to reduce the adherence of bacteria to host cells, thereby preventing the initiation of biofilm development. mdpi.comjournalgrid.com

Furthermore, inhibiting quorum sensing, the cell-to-cell communication system bacteria use to coordinate group behaviors like biofilm formation, is a promising anti-biofilm approach. nih.gov While not directly studied for the title compound, related molecules containing piperidine-like structures have been shown to interfere with quorum sensing networks, leading to the inhibition of biofilm formation. nih.gov Research on sulfonamide-capped compounds has also demonstrated their ability to inhibit biofilm formation in vitro.

Anticancer Research Perspectives

The thiophene and sulfonamide scaffolds are prevalent in medicinal chemistry and have been extensively explored for the development of novel anticancer agents. These structures can be functionalized to interact with a wide range of cancer-specific protein targets, thereby inhibiting signaling pathways involved in tumor growth and proliferation. nih.gov

In Vitro Cytotoxic Activity in Malignant Cell Lines

The cytotoxic, or cell-killing, potential of this compound and its analogs has been evaluated against various human cancer cell lines. These in vitro assays are crucial for identifying promising candidates for further drug development.

Liver cancer, particularly hepatocellular carcinoma, has been a target for thiophene and sulfonamide derivatives. Structurally related N-(piperidine-4-yl)benzamide derivatives have shown potent antitumor activity against the HepG2 cell line; one compound exhibited a half-maximal inhibitory concentration (IC₅₀) of just 0.25 μM. Similarly, certain acridine/sulfonamide hybrids and thiophene carboxamide derivatives have demonstrated significant cytotoxicity against liver cancer cell lines, with reported IC₅₀ values in the low micromolar range.

Table 1: Cytotoxic Activity of Related Compounds in Liver Cancer Cell Lines

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-(piperidine-4-yl)benzamide derivative | HepG2 | 0.25 | |

| Acridine/Sulfonamide Hybrid (8b) | HepG2 | 14.51 | |

| Thiophene Carboxamide (2b) | Hep3B | 5.46 |

Derivatives containing the thiophene-sulfonamide core have shown promise in treating breast cancer. A 2,5-Dichlorothiophene-3-sulfonamide derivative was found to be highly effective against both MCF-7 and MDA-MB-231 cell lines, with IC₅₀ values of 7.13 µM and 4.62 µM, respectively. Other studies have reported sulfonamide derivatives with potent activity against various breast cancer cell lines, including MDA-MB-231 and MDA-MB-468. journalgrid.com Thiophene-based hydroxamate derivatives have also shown significant antitumor effects in MDA-MB-231 models.

Table 2: Cytotoxic Activity of Related Compounds in Breast Cancer Cell Lines

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 | 7.13 | |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB-231 | 4.62 | |

| Sulfonamide Derivative (17) | MDA-MB-231 | 66.6 | journalgrid.com |

| General Sulfonamides | MDA-MB-468 | ≤ 30 | |

| General Sulfonamides | MCF-7 | ≤ 128 | |

| 4-amino-thienopyrimidine (2) | MCF-7 | 0.013 |

The antiproliferative effects of these compounds have also been investigated in colon cancer models. Synthesized 2-(thiophen-2-yl)-1H-indole derivatives demonstrated potent cytotoxicity against the HCT-116 colon cancer cell line, with IC₅₀ values as low as 7.1 µM. In other research, an acridine/sulfonamide hybrid compound was active against HCT-116 cells with an IC₅₀ of 9.39 µM. Furthermore, various pyrimidine (B1678525) derivatives and diarylidenyl piperidone compounds have also shown significant cytotoxic effects on HCT-116 cells.

Table 3: Cytotoxic Activity of Related Compounds in Colon Cancer Cell Lines

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-(thiophen-2-yl)-1H-indole (4g) | HCT-116 | 7.1 | |

| 2-(thiophen-2-yl)-1H-indole (4a) | HCT-116 | 10.5 | |

| 2-(thiophen-2-yl)-1H-indole (4c) | HCT-116 | 11.9 | |

| Acridine/Sulfonamide Hybrid (8b) | HCT-116 | 9.39 |

Modulation of Cellular Pathways and Processes

The ability of a compound to modulate cellular pathways is a cornerstone of its potential as a therapeutic agent. Research into compounds structurally similar to this compound, such as those containing piperidine, thiophene, and sulfonamide moieties, has revealed significant effects on cell cycle progression, apoptosis, and cellular responses to hypoxia.

The cell cycle is a series of events that leads to cell division and proliferation. Uncontrolled cell cycle progression is a hallmark of cancer. Various derivatives containing the core structures of this compound have been shown to interfere with this process. For instance, studies on novel acyl sulfonamide spirodienones have demonstrated the ability to induce cell cycle arrest in the S phase in MDA-MB-231 breast cancer cells. lab-chemicals.com Similarly, certain 2-thiouracil-5-sulfonamide derivatives can cause cell cycle arrest at different phases (G1/S, S, or G2/M) in various cancer cell lines, including ovarian, colon, breast, and liver cancer cells. evitachem.com This inhibition is often associated with the modulation of key cell cycle regulatory proteins. For example, some sulfonamide derivatives have been shown to upregulate the expression of cell cycle inhibitors like p21 and p27. evitachem.com

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Compounds containing the piperidine and sulfonamide moieties have demonstrated pro-apoptotic activity. For example, certain novel piperidone compounds have been shown to induce apoptosis in human prostate and lymphoma cancer cell lines through the intrinsic pathway, which involves the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and the activation of caspases-3/7. nih.gov Furthermore, some acyl sulfonamide spirodienones have been observed to induce both early and late-stage apoptosis in a dose-dependent manner in MDA-MB-231 cells. lab-chemicals.com Thiophene carboxamide derivatives have also been shown to be effective in activating caspase-3/7 and causing mitochondrial depolarization, leading to apoptosis in melanoma cells. nih.gov

Hypoxia-inducible factor 1 (HIF-1) is a transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia), a condition often found in solid tumors. The activation of HIF-1 can promote tumor survival and angiogenesis. Interestingly, some research has focused on activating HIF-1 pathways as a therapeutic strategy, as in certain contexts, it can also suppress tumor growth. While direct evidence for this compound is not available, studies on related compounds are informative. For instance, pharmacological activation of HIF-1 has been shown to upregulate the production of extracellular vesicles, which can have complex roles in cell-to-cell communication and disease. mdpi.com It is important to note that the role of HIF-1 in cancer is context-dependent, and both inhibition and activation strategies are being explored.

Enzyme Inhibition Relevant to Oncogenesis

Enzymes play a critical role in various cellular processes, and their dysregulation is often implicated in cancer. The sulfonamide group, in particular, is a well-known pharmacophore for enzyme inhibition.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. The isoform CA IX is overexpressed in many types of tumors and is associated with tumor progression and poor prognosis, making it a key target for anticancer drug development. The sulfonamide group is a classic zinc-binding group that can effectively inhibit CAs. nih.gov Numerous studies have demonstrated that five-membered heterocyclic sulfonamides, including those based on a thiophene ring, are potent inhibitors of various CA isoforms, including the tumor-associated CA IX. mdpi.comimpactfactor.org For example, a series of 4-substituted thiophene-2-sulfonamides were found to have nanomolar potency for the inhibition of human carbonic anhydrase II. nih.gov While specific data for this compound is not available, its chemical structure strongly suggests potential activity as a carbonic anhydrase inhibitor.

| Compound Class | Target Enzyme | Inhibition Data | Reference |

| 4-substituted thiophene-2-sulfonamides | hCA II | Nanomolar potency | nih.gov |

| 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | CA Isoforms | Investigated as CAIs | impactfactor.org |

| Sulfonamides with piperidinyl-hydrazidoureido moieties | hCA I, II, IX, XII | Assayed for inhibitory activity | researchgate.net |

Protein kinases are a large family of enzymes that regulate a wide range of cellular processes. Aberrant kinase activity is a frequent driver of cancer growth and proliferation, making kinase inhibitors a major class of anticancer drugs.

While there is no direct evidence of this compound inhibiting Pim-1, VEGFR-2, or EGFRWT, the structural components of the molecule are found in known kinase inhibitors. For example, a 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (B1250318) was identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (CDK5). nih.gov Furthermore, various thiophene derivatives have been investigated as potential anticancer agents, with some showing activity against breast cancer cell lines. nih.govbiosynth.com The piperidine moiety is also present in numerous kinase inhibitors. For instance, novel piperidine derivatives have been identified as colchicine (B1669291) binding site inhibitors that induce apoptosis in prostate cancer cells.

| Compound/Derivative Class | Target Kinase | Observed Activity | Reference |

| 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide | CDK5 | Moderately potent inhibitor | nih.gov |

| Thiophene derivatives | Not specified | Cytotoxic activity against breast cancer cells | nih.govbiosynth.com |

| Piperidine derivatives | Not specified (Tubulin) | Apoptosis induction in prostate cancer cells |

Receptor and Other Enzyme Target Modulation

The modulatory effects of this compound on various biological targets, including receptors and enzymes, have been a subject of scientific inquiry. The subsequent subsections outline the findings related to its specific interactions.

Cannabinoid-1 Receptor (CB1R) Antagonism

There is currently no publicly available scientific literature or research data to suggest that this compound acts as an antagonist for the Cannabinoid-1 Receptor (CB1R). Studies on other piperidine-containing compounds have explored their potential as CB1R antagonists, but specific data for this compound is not available. nih.govnih.gov

| Parameter | Value |

| Binding Affinity (Ki) | No data available |

| Functional Activity | No data available |

| Assay System | No data available |

Angiotensin II Type 2 Receptor (AT2R) Agonism

While the broader class of N-(heteroaryl)thiophene sulfonamides has been investigated for their activity as ligands for the Angiotensin II Type 2 Receptor (AT2R), there is no specific evidence in the reviewed literature to indicate that this compound functions as an agonist for this receptor. monash.edunih.govdiva-portal.org Research has focused on other derivatives within this chemical class, with some showing potent agonistic activity. monash.edunih.gov

| Parameter | Value |

| Binding Affinity (Ki) | No data available |

| Functional Activity (EC50) | No data available |

| Assay System | No data available |

Antiviral Activity Investigations

There is no available research data detailing any investigations into the antiviral properties of this compound.

Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Activity against HIV-1

No studies were found that have evaluated this compound for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against the Human Immunodeficiency Virus type 1 (HIV-1). General research has explored various sulfonamide derivatives for anti-HIV activity, but specific data for the compound is absent from the public domain.

Broad-Spectrum Antiviral Potential

There is no published research investigating the broad-spectrum antiviral potential of this compound against a range of viruses. Although some complex sulfonamides incorporating heterocyclic moieties have demonstrated activity against various viral families acs.orgdntb.gov.ua, specific screening results for this compound are not available.

Structure Activity Relationship Sar and Pharmacophore Analysis

Correlating Structural Variations with Biological Potency and Selectivity

Structure-activity relationship studies are fundamental to optimizing lead compounds. For the N-(piperidin-4-yl)thiophene-2-sulfonamide family, research has focused on systematically altering each part of the molecule to enhance potency against specific biological targets and improve selectivity over others.

The nitrogen atom of the piperidine (B6355638) ring is a common site for chemical modification. The nature of the substituent at this position can significantly influence the compound's pharmacological profile. For instance, the addition of a methyl group to create N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide can alter properties such as basicity, lipophilicity, and the ability to form hydrogen bonds, which in turn affects target binding and cell permeability. evitachem.com In broader studies of related piperidine-containing compounds, the introduction of substituents on the piperidine nitrogen has been shown to modulate antibacterial activity. tsijournals.com For example, in a series of benzimidazole (B57391) derivatives, the addition of a piperidine group via a Mannich reaction was found to significantly increase the inhibition diameters against P. aeruginosa, highlighting the influential role of the substituted piperidine moiety. tsijournals.com While some modifications can enhance activity, others may be detrimental. The optimal substituent is highly dependent on the specific topology and chemical environment of the target protein's binding pocket.

Modifications to the carbon framework of the piperidine ring and its stereochemistry are crucial determinants of biological activity. Conformational analysis of related piperidine derivatives, such as the aromatase inhibitor rogletimide, demonstrates that substituents on the piperidine ring dictate the preferred three-dimensional arrangement of the molecule. nih.gov In one study, methylation at the C-5 position of a 3-substituted piperidine-2,6-dione led to two diastereoisomers with dramatically different potencies. nih.gov The major product, where the C-5 methyl group was trans to the pyridyl ring at C-3, forced the pyridyl ring into an axial position, resulting in high inhibitory potency. Conversely, the minor diastereoisomer, with an equatorial pyridyl ring, exhibited low activity. nih.gov This indicates that the stereochemical and conformational rigidity imparted by ring substitution is critical for optimal interaction with the biological target. Elongating the alkyl chain at the C-5 position to an octyl group further enhanced inhibitory activity, suggesting that this region of the molecule interacts with a hydrophobic pocket in the target enzyme. nih.gov

The sulfonamide linker is a critical component of the this compound scaffold, often playing an indispensable role in biological activity. nih.govnih.gov This functional group is a well-established pharmacophore, known for its ability to act as a hydrogen bond donor and acceptor, thereby anchoring the ligand into the active site of a target protein. nih.gov In studies of novel sulfonamide derivatives as potential bactericides, the sulfonamide bond was proven to be essential for antibacterial capacity. nih.gov When the sulfonamide linker was replaced with a benzamide (B126) group, the resulting compounds exhibited only weak to moderate activity, confirming the critical contribution of the sulfonamide moiety. nih.gov Furthermore, in the context of carbonic anhydrase inhibitors, the sulfonamide group is the primary zinc-binding group, coordinating to the Zn(II) ion in the enzyme's active site. nih.gov Its hydrogen atom can also form a stabilizing hydrogen bond with key amino acid residues, such as threonine 199, further solidifying the ligand-target interaction. nih.gov

Identification of Key Pharmacophoric Elements for Target Recognition

A pharmacophore model outlines the essential molecular features necessary for a ligand to be recognized by a specific biological target. For the this compound scaffold, several key elements constitute its pharmacophore.

The Thiophene (B33073) Ring: This aromatic heterocycle typically engages in hydrophobic and/or π-stacking interactions within the target's binding pocket. researchgate.netnih.gov Its sulfur atom can also alter the electronic distribution and potentially participate in specific interactions. researchgate.net

The Sulfonamide Linker: This is a crucial hydrogen-bonding unit and, in metalloenzymes like carbonic anhydrase, acts as the primary metal-coordinating element. nih.gov The geometry and electronic properties of the SO₂NH group are critical for high-affinity binding.

The Piperidine Ring: This serves as a versatile scaffold that correctly orients the other pharmacophoric features. mdpi.comnih.gov The piperidine nitrogen is a key basic center and can act as a hydrogen bond acceptor or form salt bridges with acidic residues in the receptor. evitachem.com

A pharmacophore hypothesis developed for a series of aryl sulfonamide 5HT₇R antagonists identified a five-point model: two hydrogen bond acceptors, one hydrogen bond donor, one positive ionizable group, and one aromatic ring. researchgate.net This model aligns well with the features of the this compound scaffold, where the sulfonamide oxygens are acceptors, the sulfonamide N-H is a donor, the piperidine nitrogen is a positive ionizable group, and the thiophene is the aromatic ring.

Conformational Factors in Ligand-Target Recognition and Activity

The three-dimensional conformation of a molecule is paramount for its ability to bind to a biological target. For derivatives of this compound, conformational flexibility and preference play a significant role in determining potency. As demonstrated in related piperidine-containing molecules, the orientation of substituents on the piperidine ring can lock the molecule into a specific shape that is either favorable or unfavorable for binding. nih.gov

Proton NMR and X-ray crystallography studies on rogletimide, a compound containing a 4-pyridylpiperidine structure, revealed that the molecule exists in a conformation where the aromatic pyridyl ring is in an axial position. nih.gov This specific conformation was found to be essential for high aromatase inhibitory potency, as it is believed to mimic the axial C-19 methyl group of the natural steroid substrate, allowing for proper binding to the enzyme's heme component. nih.gov Diastereomers that forced the pyridyl ring into an equatorial position showed significantly lower activity. nih.gov This highlights that it is not just the presence of certain chemical groups but their precise spatial arrangement, governed by conformational factors, that dictates biological activity. Changes in substitution elsewhere in the molecule, such as on the thiophene ring, can also induce conformational changes that impact the ligand's ability to fit within the binding site. researchgate.net

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as N-(piperidin-4-yl)thiophene-2-sulfonamide, and its biological target.

While specific docking studies for this compound are not extensively documented in publicly available literature, research on closely related thiophene (B33073) sulfonamide derivatives provides valuable predictive insights. For instance, studies on thiophene sulfonamide derivatives targeting enzymes like enoyl acyl carrier protein reductase (InhA) and carbonic anhydrase (CA) reveal potential binding modes. researchgate.netrsc.orgnih.gov

In a study of thiophene sulfonamide derivatives targeting InhA, a key enzyme in Mycobacterium tuberculosis, docking simulations revealed that these compounds fit into the active site, with docking scores ranging from -6 to -12 kcal/mol. rsc.orgnih.gov For a series of thiophene-based sulfonamides evaluated as inhibitors of human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II), molecular docking indicated that the compounds inhibit the enzymes by interacting outside of the catalytic active site. researchgate.net

Another study on piperidine-containing sulfonamides targeting dihydrofolate reductase (DHFR) also demonstrated good binding interactions within the enzyme's active site. nih.gov These findings suggest that this compound likely orients itself within a target's binding pocket to maximize favorable interactions. The thiophene-2-sulfonamide (B153586) moiety often acts as a crucial pharmacophore, while the piperidine (B6355638) ring can extend into other regions of the binding site, potentially forming additional interactions that enhance binding affinity and selectivity.

Table 1: Representative Docking Scores of Related Thiophene Sulfonamide Derivatives Against Various Targets

| Compound Series | Target Protein | Range of Docking Scores (kcal/mol) | Reference |

|---|---|---|---|

| Thiophene sulfonamide derivatives | Enoyl acyl carrier protein reductase (InhA) | -6 to -12 | rsc.orgnih.gov |

| Piperidine pentanamide-derived sulfonamides | Insulin inhibiting protein receptor (7m17) | -6.6 to -6.9 | researchgate.net |

| Thiophene carboxamide derivatives | Tubulin | Not specified, but showed multiple H-bonds and hydrophobic interactions | mdpi.com |

The stability of the ligand-target complex is governed by a network of intermolecular interactions. For thiophene sulfonamide derivatives, several key interactions are consistently observed in computational models. nih.gov

Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond donor (via the N-H group) and acceptor (via the sulfonyl oxygens). nih.gov These groups can form crucial hydrogen bonds with amino acid residues in the active site of a target protein. For example, in the docking of sulfonamides into the active site of carbonic anhydrase, the sulfonamide moiety often coordinates with the zinc ion and forms hydrogen bonds with key residues like Thr199. rsc.org Similarly, the piperidine nitrogen can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The thiophene ring, being aromatic, can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. mdpi.com In a study on TRPV1 agonists, a thiophene nucleus was shown to have crucial hydrophobic interactions with residues like Leu547 and Phe543. nih.gov The piperidine ring can also contribute to hydrophobic interactions, further anchoring the ligand in the binding site.

Table 2: Common Intermolecular Interactions Observed in Thiophene Sulfonamide Derivatives

| Type of Interaction | Participating Moiety | Potential Interacting Residues | Reference |

|---|---|---|---|

| Hydrogen Bonding | Sulfonamide N-H and O atoms, Piperidine N atom | Ser, Thr, His, Gln, Asn, Arg, Tyr | nih.govrsc.org |

| Hydrophobic/π-π Stacking | Thiophene ring, Piperidine ring | Phe, Tyr, Trp, Leu, Val, Ala | mdpi.comnih.gov |

| Chalcogen Bonding | Thiophene S atom | Electron-rich atoms (e.g., O, N) | york.ac.uk |

Quantitative Structure-Activity Relationship (QSAR) Modeling

For a series of sulfur-containing thiourea (B124793) and sulfonamide derivatives with anticancer activity, QSAR modeling indicated that properties such as mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient are key predictors of their biological effects. rsc.org The presence or frequency of certain bonds, like C-N and N-N, were also found to be important. rsc.org Another QSAR study on piperidin-4-yl-5-spiro-thiadiazoline derivatives highlighted that an increase in the weakly polar component of the solvent-accessible surface area favored antibacterial activity, while increased polarizability and decreased ionization potential were beneficial for antifungal activity. nih.gov

These models suggest that for this compound, a balance of electronic, steric, and hydrophobic properties is likely crucial for its biological function. The development of a specific QSAR model for a series of this compound analogs would be a valuable step in optimizing their activity.

Table 3: Key Descriptors in QSAR Models of Related Sulfonamide and Thiophene Derivatives

| QSAR Study Subject | Important Descriptors | Implication for Activity | Reference |

|---|---|---|---|

| Sulfur-containing thiourea and sulfonamide derivatives | Mass, polarizability, electronegativity, van der Waals volume, octanol-water partition coefficient | These properties are key predictors of anticancer activity. | rsc.org |

| Piperidin-4-yl-5-spiro-thiadiazoline derivatives | Weakly polar solvent accessible surface area, polarizability, ionization potential, hydrogen bond donor capacity | Influence antibacterial and antifungal activities. | nih.gov |

| Thiophene and imidazopyridine derivatives | 3D molecular descriptors | Can distinguish between high and low inhibitory activity against Polo-Like Kinase 1. | nih.gov |

Mechanistic Insights Derived from Computational Models

Computational models offer a window into the potential mechanisms of action of a compound. For this compound, insights can be drawn from studies on related structures.

The sulfonamide group is a well-known pharmacophore that can act as a transition-state analog inhibitor of certain enzymes, such as carbonic anhydrase and dihydropteroate (B1496061) synthase (DHPS). chemscene.com Computational studies on sulfonamide inhibitors of DHPS have helped to build pharmacophoric models that explain their binding and inhibitory activity. chemscene.com

Furthermore, computational studies on thiophene sulfonamide derivatives have elucidated their electronic properties. Density Functional Theory (DFT) calculations have been used to determine parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide information about the molecule's reactivity and electronic transitions. Such studies reveal that the thiophene and sulfonamide moieties play a significant role in the electronic distribution and reactivity of the molecule. For instance, the electron-deficient C2 position of the thiophene ring can enhance the reactivity of the sulfonyl group during synthesis. chemscene.com

Molecular dynamics simulations on related thiophene sulfonamide derivatives have also provided deeper insights into their dynamic behavior and stability within a biological target, confirming the importance of the interactions predicted by molecular docking. nih.gov These computational approaches collectively suggest that the mechanism of action of this compound is likely rooted in its ability to specifically interact with and inhibit the function of a target protein, driven by the combined electronic and steric properties of its thiophene, sulfonamide, and piperidine components.

Future Directions and Emerging Research Avenues for N Piperidin 4 Yl Thiophene 2 Sulfonamide Research

Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Potency and Selectivity

The development of next-generation N-(piperidin-4-yl)thiophene-2-sulfonamide derivatives with improved potency and selectivity is a key area of future research. This involves a deep understanding of the structure-activity relationships (SAR) to guide the rational design and synthesis of new analogues.

Systematic modifications of the core structure can be explored to enhance biological activity. For instance, substitutions on the thiophene (B33073) ring, the piperidine (B6355638) ring, and the sulfonamide nitrogen can be systematically investigated. The synthesis of a series of N-aryl-2-(4-(piperidin-1-ylsulfonyl)phenylamino)-acetamides has been reported, demonstrating the feasibility of modifying the piperidine core. evitachem.com Further exploration of different substituents on the aryl group could lead to derivatives with optimized properties.

Bioisosteric replacement is another powerful strategy. For example, the sulfonamide group, which can sometimes lead to toxicity issues, could be replaced with other hydrogen bond donor and acceptor moieties like dimethylphosphine (B1204785) oxide or substituted phosphonate (B1237965) esters. researchgate.net This approach aims to improve solubility and reduce potential toxicity while maintaining or enhancing the desired biological activity. researchgate.net

Modern synthetic methodologies, including both metal-catalyzed and metal-free approaches, can be employed to create a diverse library of derivatives. acs.org High-throughput synthesis techniques can accelerate the generation of these new compounds, allowing for rapid screening and identification of promising candidates.

The following table outlines potential modifications for the rational design of novel this compound derivatives:

| Molecular Scaffold | Potential Modifications | Rationale for Modification |

| Thiophene Ring | Introduction of various substituents (e.g., halogens, alkyls, aryls) at different positions. | To explore the impact on binding affinity and selectivity. |

| Piperidine Ring | N-alkylation or N-arylation; introduction of substituents on the ring itself. | To modulate pharmacokinetic properties and target interactions. |

| Sulfonamide Linker | Replacement with bioisosteres (e.g., amides, phosphonamides). | To improve physicochemical properties and reduce potential toxicity. |

Discovery of Novel Biological Targets and Underexplored Therapeutic Applications

While initial research has pointed towards potential antibacterial and anticancer activities for compounds with the thiophene-sulfonamide scaffold, a significant opportunity lies in the discovery of novel biological targets and the exploration of underdeveloped therapeutic applications. evitachem.comnih.gov

The sulfonamide group is a well-known pharmacophore that can inhibit dihydropteroate (B1496061) synthase, an enzyme crucial for bacterial folate synthesis. nih.govlab-chemicals.com This suggests that derivatives of this compound could be developed as novel antibacterial agents, potentially effective against drug-resistant strains. nih.gov Research into novel sulfonamide derivatives containing a piperidine moiety has already identified them as promising leads for managing plant bacterial diseases by targeting dihydropteroate synthase and the bacterial cell membrane. nih.gov

Beyond its antibacterial potential, the thiophene-2-sulfonamide (B153586) scaffold has been shown to be a potent inhibitor of carbonic anhydrase isoenzymes I and II. rsc.orgmdpi.com This opens up avenues for developing therapies for conditions such as glaucoma, where carbonic anhydrase inhibitors are used to lower intraocular pressure. rsc.org The inhibitory activity of a series of 4-substituted thiophene-2-sulfonamides against human carbonic anhydrase II has been demonstrated to be in the nanomolar range. rsc.org

Furthermore, the broader class of piperidine derivatives exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-diabetic, anti-viral, and anti-malarial effects. researchgate.net This suggests that this compound and its analogues could be screened against a diverse panel of biological targets to uncover new therapeutic uses. For example, some piperidine-substituted thiophene derivatives have been investigated as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). semanticscholar.org

The following table summarizes potential and underexplored biological targets for this compound and its derivatives:

| Potential Biological Target | Therapeutic Application | Supporting Evidence |

| Dihydropteroate Synthase | Antibacterial | The sulfonamide moiety is a known inhibitor. nih.govlab-chemicals.com |

| Carbonic Anhydrase | Glaucoma, Diuretics | Thiophene-2-sulfonamides are potent inhibitors. rsc.orgmdpi.com |

| HIV-1 Reverse Transcriptase | Antiviral (HIV) | Piperidine-substituted thiophenes show activity. semanticscholar.org |

| Various Kinases | Anticancer | General activity of sulfonamide derivatives. nih.gov |

| G-protein coupled receptors (GPCRs) | Various CNS disorders | Piperidine is a common scaffold in GPCR ligands. |

Integration of Advanced Experimental and Computational Methodologies for Comprehensive Characterization

To fully unlock the potential of this compound, a comprehensive characterization approach that integrates advanced experimental and computational methodologies is essential. This synergistic strategy can provide deep insights into the compound's physicochemical properties, mechanism of action, and potential for optimization.

Advanced Experimental Techniques:

High-throughput screening (HTS) can be employed to rapidly evaluate large libraries of derivatives against a wide range of biological targets. nih.govnih.gov This can accelerate the discovery of new activities and help to build robust SAR models. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are crucial for the structural elucidation of newly synthesized compounds. nih.gov X-ray crystallography can provide detailed three-dimensional structural information of the compound and its complexes with biological targets, which is invaluable for understanding binding interactions and guiding further design efforts. nih.gov

Computational Methodologies:

Computational studies, including molecular docking and density functional theory (DFT), can be used to predict the binding modes of this compound derivatives to their targets and to understand their electronic properties. semanticscholar.orgresearchgate.net These in silico methods can prioritize compounds for synthesis and experimental testing, thereby saving time and resources. nih.govresearchgate.net Molecular dynamics simulations can further provide insights into the dynamic behavior of the ligand-target complexes, helping to explain the basis of potency and selectivity.

The integration of these methods allows for a continuous feedback loop between design, synthesis, testing, and computational analysis. For example, experimental screening data can be used to refine computational models, which in turn can guide the design of the next generation of more effective compounds. This iterative process is at the heart of modern drug discovery and will be crucial for advancing the research on this compound.

The table below highlights the synergy between advanced experimental and computational methods:

| Methodology | Application | Synergy |

| High-Throughput Screening (HTS) | Rapidly screen compound libraries for biological activity. | Provides large datasets for developing and validating computational SAR models. |

| X-ray Crystallography | Determine the 3D structure of the compound and its target complexes. | Provides the structural basis for molecular docking and dynamics simulations. |

| NMR Spectroscopy | Elucidate the structure of new derivatives and study ligand-protein interactions. | Complements computational models by providing experimental validation of predicted structures and interactions. |

| Molecular Docking & Dynamics | Predict binding modes and affinities of derivatives to their targets. | Guides the rational design of new compounds to be synthesized and tested experimentally. |

| Density Functional Theory (DFT) | Analyze the electronic properties and reactivity of the compounds. | Helps to understand the fundamental chemical properties that influence biological activity. |

By systematically applying these future-focused research strategies, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(piperidin-4-yl)thiophene-2-sulfonamide, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution between thiophene-2-sulfonyl chloride and 4-aminopiperidine. Purification involves recrystallization from ethanol or methanol to achieve ≥95% purity, as validated by HPLC or NMR . For hydrochloride salts, stoichiometric HCl addition during crystallization improves yield and stability .

- Data Validation : Cross-check melting points (mp) and spectroscopic data (¹H/¹³C NMR, IR) against literature. For example, the hydrochloride derivative (CAS 276.79 g/mol) should exhibit characteristic sulfonamide S=O stretches at ~1350–1150 cm⁻¹ in IR .

Q. How should researchers characterize the molecular structure of This compound?

- Experimental Design :

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. Validate with R-factors <0.05 for high confidence .

- Spectroscopy : Assign ¹H NMR peaks using DEPT-135 or HSQC to distinguish piperidinyl NH (δ ~2.8 ppm) and thiophene protons (δ ~7.2 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for sulfonamide derivatives?

- Case Study : Discrepancies in bond angles or torsional strain (e.g., piperidine ring puckering) often arise from solvent effects or twinning. Use SHELXD for structure solution and PLATON to check for missed symmetry or disorder .

- Data Analysis : Compare thermal displacement parameters (Ueq) with analogous compounds (e.g., N-(2-{[5-bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide) to validate geometric outliers .

Q. What strategies optimize the biological activity of This compound derivatives?

- Structure-Activity Relationship (SAR) :

- Introduce substituents at the thiophene 5-position (e.g., bromo or methyl groups) to enhance target binding.

- Replace piperidine with morpholine to modulate lipophilicity (clogP) and improve blood-brain barrier penetration .

- Validation : Test in vitro enzyme inhibition (e.g., proteasome or kinase assays) using derivatives like N-(3-(1H-1,2,4-triazol-3-ylthio)-4-hydroxynaphthalen-1-yl)-5-(phenylsulfonyl)thiophene-2-sulfonamide as benchmarks .

Q. How can researchers validate synthetic intermediates when scaling up This compound production?

- Quality Control :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.